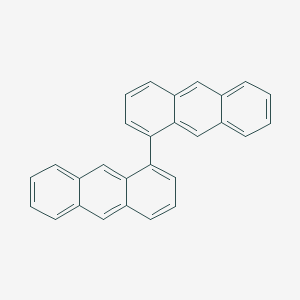
1,1'-Bianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bianthracene is an organic compound consisting of two anthracene units connected by a single bond. This compound is part of the larger family of polycyclic aromatic hydrocarbons, which are known for their extended conjugated π-systems. The structure of 1,1’-Bianthracene makes it an interesting subject for research due to its unique photophysical and photochemical properties .
Métodos De Preparación
1,1’-Bianthracene can be synthesized through various methods. One common synthetic route involves the coupling of anthracene derivatives. For instance, a Ni(0)-mediated coupling of chloro derivatives of anthracene can be used to form 1,1’-Bianthracene . The reaction conditions typically involve the use of a nickel catalyst and a suitable solvent under an inert atmosphere to prevent oxidation.
Industrial production methods for 1,1’-Bianthracene are less common, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of metal-catalyzed reactions, such as those involving palladium or nickel, is prevalent in industrial settings due to their efficiency and selectivity .
Análisis De Reacciones Químicas
1,1’-Bianthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 1,1’-Bianthracene can yield dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the anthracene rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce dihydroanthracenes .
Aplicaciones Científicas De Investigación
1,1’-Bianthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying photophysical properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of 1,1’-Bianthracene derivatives in drug development, particularly for their ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism by which 1,1’-Bianthracene exerts its effects is primarily through its interaction with light and other electromagnetic radiation. The extended conjugated π-system allows for efficient absorption and emission of light, making it useful in photophysical applications. In biological systems, its derivatives can interact with DNA and proteins, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1,1’-Bianthracene is similar to other polycyclic aromatic hydrocarbons, such as 1,1’-Biphenyl and 1,1’-Binaphthalene. it is unique due to its larger conjugated system, which enhances its photophysical properties.
Propiedades
Número CAS |
1104-41-2 |
|---|---|
Fórmula molecular |
C28H18 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-anthracen-1-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H |
Clave InChI |
XWSSEFVXKFFWLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B14151522.png)
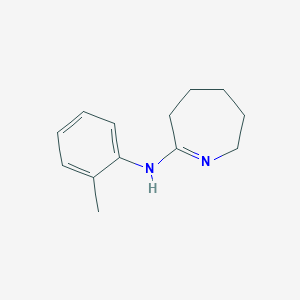
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)
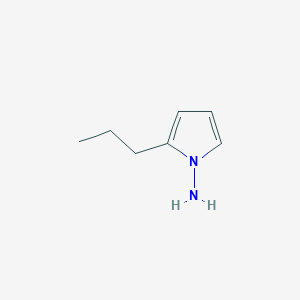
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
![Benzene, [1-(difluoromethylene)-3-butenyl]-](/img/structure/B14151547.png)
![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)
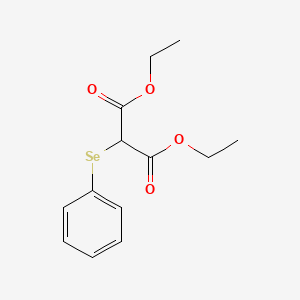
![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
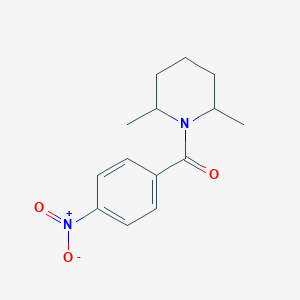
![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)
